molecular formula C21H23N3O4 B2932880 N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 1448129-93-8

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2932880
CAS No.: 1448129-93-8
M. Wt: 381.432
InChI Key: RWBJSUCGKRNFHL-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound that features an indole moiety and a substituted ethanediamide structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide can be achieved through a multi-step process involving the coupling of tryptamine derivatives with substituted phenyl ethanediamides. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.

Scientific Research Applications

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indole moiety with a substituted ethanediamide structure makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-13-8-9-19(28-3)16(10-13)23-21(27)20(26)22-11-18(25)15-12-24(2)17-7-5-4-6-14(15)17/h4-10,12,18,25H,11H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBJSUCGKRNFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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